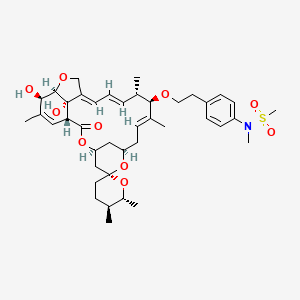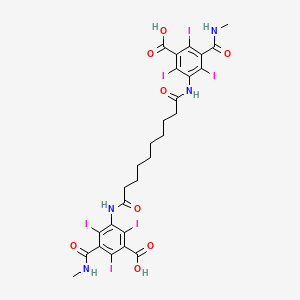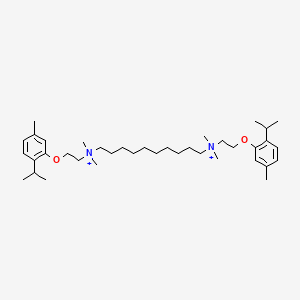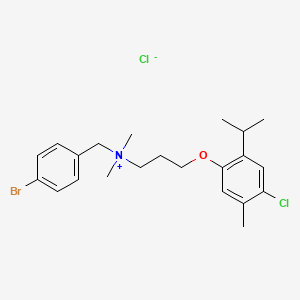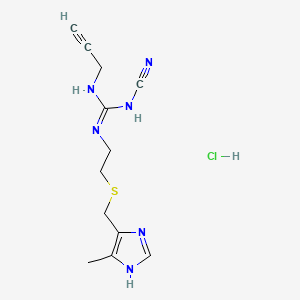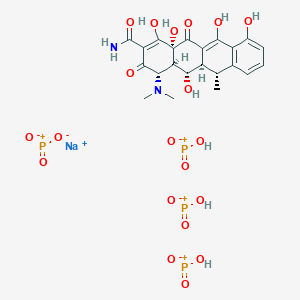
Doxycycline fosfatex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxycycline fosfatex is a synthetic derivative of the tetracycline class of antibiotics. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and certain parasitic infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The synthesis involves the following key steps:
Hydrogenation: Oxytetracycline undergoes hydrogenation to form 5-hydroxy-6-deoxy-tetracycline.
Methylation: The intermediate is then methylated to produce 6-deoxy-5-oxytetracycline.
Phosphorylation: The final step involves the phosphorylation of 6-deoxy-5-oxytetracycline to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Doxycycline fosfatex undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various doxycycline derivatives with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Doxycycline fosfatex has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: Researchers use this compound to study bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections and as a prophylactic agent against malaria.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Mecanismo De Acción
Doxycycline fosfatex exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis. The disruption of protein synthesis leads to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- Doxycycline hyclate
- Doxycycline monohydrate
- Minocycline
- Tetracycline
Uniqueness
Doxycycline fosfatex is unique due to its enhanced stability and solubility compared to other tetracycline derivatives. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it more effective in treating a wider range of bacterial infections .
By understanding the detailed aspects of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications
Propiedades
Fórmula molecular |
C22H27N2NaO20P4 |
|---|---|
Peso molecular |
786.3 g/mol |
Nombre IUPAC |
sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
InChI |
InChI=1S/C22H24N2O8.Na.4HO3P/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;+1;;;;/p-1/t7-,10+,14+,15-,17-,22-;;;;;/m0...../s1 |
Clave InChI |
ROUBCDXYSWYAEB-YDLUHMIOSA-M |
SMILES isomérico |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
SMILES canónico |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


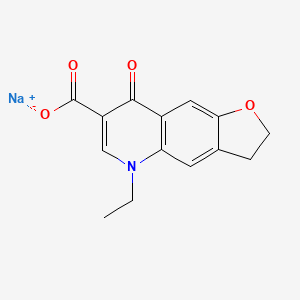
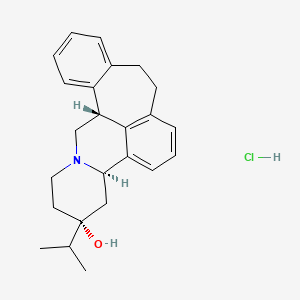

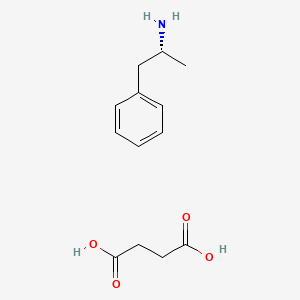
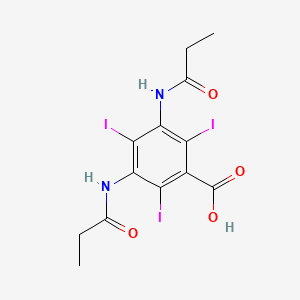
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
